molecular formula C11H16O2 B13037820 3-Butoxy-5-methylphenol

3-Butoxy-5-methylphenol

Cat. No.: B13037820
M. Wt: 180.24 g/mol
InChI Key: RBOLYZLVZILTQJ-UHFFFAOYSA-N
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Description

3-Butoxy-5-methylphenol is an organic compound with the chemical formula C11H16O2. It is a phenolic compound characterized by a butoxy group attached to the benzene ring at the 3-position and a methyl group at the 5-position. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butoxy-5-methylphenol can be synthesized through several methods. One common method involves the alkylation of 5-methylresorcinol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-Butoxy-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-5-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The butoxy and methyl groups can influence the compound’s hydrophobicity and membrane permeability, impacting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Butoxyphenol: Lacks the methyl group at the 5-position.

    5-Methylresorcinol: Lacks the butoxy group at the 3-position.

    3-Methoxy-5-methylphenol: Has a methoxy group instead of a butoxy group.

Uniqueness

3-Butoxy-5-methylphenol is unique due to the presence of both butoxy and methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-butoxy-5-methylphenol

InChI

InChI=1S/C11H16O2/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8,12H,3-5H2,1-2H3

InChI Key

RBOLYZLVZILTQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)O)C

Origin of Product

United States

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